Melleolide M

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Melleolide M is a sesquiterpenoid compound primarily derived from fungi, particularly from the genus Armillaria. It features a unique protoilludane skeleton, which is a characteristic structure of melleolides. Melleolide M is notable for its complex biosynthesis involving multiple enzymatic steps that transform simple precursors into this biologically active compound. The biosynthetic pathway begins with the cyclization of farnesyl diphosphate to produce protoilludene, followed by hydroxylation and esterification reactions that yield various melleolides, including Melleolide M itself .

- Cyclization: The universal sesquiterpene precursor farnesyl diphosphate undergoes cyclization to form protoilludene, catalyzed by protoilludene synthase.

- Hydroxylation: Cytochrome P450 monooxygenases catalyze the hydroxylation of protoilludene, leading to various hydroxylated derivatives.

- Esterification: The hydroxylated protoilludenes are then esterified with orsellinic acid derivatives, forming melleolide structures .

These reactions highlight the intricate enzymatic processes that contribute to the structural diversity of melleolides.

Melleolide M exhibits significant biological activity, particularly as an antifungal agent. It has been shown to inhibit the growth of various fungi, including Aspergillus species. The mechanism of action involves interference with protein biosynthesis by targeting elongation factor 2 in fungal cells, thereby disrupting translation processes essential for fungal survival . Additionally, melleolides have been reported to possess antimicrobial properties and may have potential applications in treating fungal infections.

The synthesis of Melleolide M can be achieved through both natural extraction from fungal sources and synthetic approaches:

- Natural Extraction: Melleolide M is primarily isolated from cultures of Armillaria fungi, where it is produced as part of secondary metabolism during fermentation processes.

- Synthetic Approaches: Recent studies have focused on total biosynthesis using engineered microbial systems or chemical synthesis techniques that mimic natural biosynthetic pathways. These methods often involve the use of key enzymes such as the glucose-methanol-choline oxidase to facilitate multistep reactions leading to melleolides .

Melleolide M has potential applications in several fields:

- Pharmaceuticals: Due to its antifungal properties, it may be developed into new antifungal medications.

- Agriculture: Its bioactivity against plant pathogens could be harnessed for agricultural biopesticides.

- Biotechnology: The unique biosynthetic pathways involved in its production can be studied for biotechnological applications in metabolic engineering and synthetic biology .

Interaction studies have revealed that Melleolide M binds specifically to elongation factor 2 in fungi, inhibiting protein synthesis. This mechanism was elucidated through various biochemical assays, including protein pulldown assays and Western blotting techniques. Such studies underscore the importance of understanding the molecular targets of melleolides to develop effective antifungal agents .

Melleolide M is part of a broader class of compounds known as melleolides, which share structural similarities but differ in their specific biological activities and chemical properties. Here are some similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Armillaridin | Protoilludane skeleton | Antifungal and antimicrobial |

| Dihydroarmillylorsellinate | Hydroxylated derivative | Antifungal; targets protein synthesis |

| Armillarin | Related sesquiterpenoid | Antimicrobial; exhibits cytotoxic effects |

Uniqueness of Melleolide M

Melleolide M stands out due to its specific hydroxylation pattern and esterification with orsellinic acid, which contributes to its unique pharmacological profile compared to other melleolides. Its targeted action on elongation factor 2 further differentiates it from structurally similar compounds that may not exhibit the same level of antifungal activity .

Molecular Architecture: Sesquiterpenoid-Core and Benzoate Ester Moieties

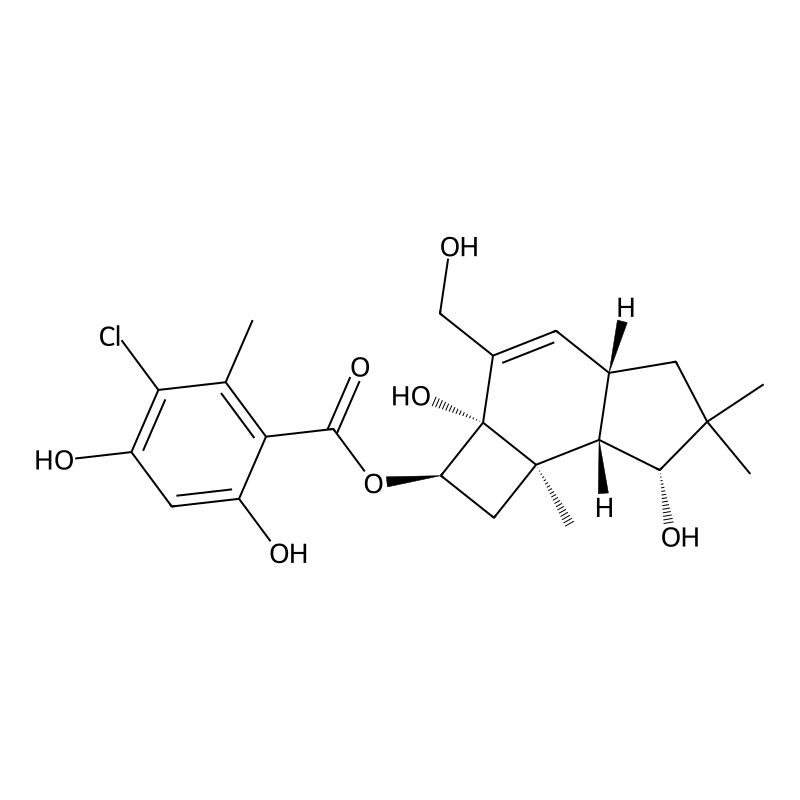

Melleolide M represents a complex natural product characterized by its distinctive molecular architecture comprising two major structural components: a sesquiterpenoid core and a benzoate ester moiety [1]. The compound possesses the molecular formula C23H29ClO7 with a molecular weight of 452.9 grams per mole [1] [2]. The structural framework of Melleolide M exemplifies the characteristic protoilludane skeleton, which is the hallmark of melleolide natural products [3] [4].

The sesquiterpenoid core of Melleolide M features a protoilludane skeleton, specifically a cyclobuta[e]indene framework [1]. This tricyclic structure consists of a central cyclohexane ring flanked by a cyclobutane ring and a cyclopentane ring with gem-dimethyl substitution [5]. The protoilludane skeleton in Melleolide M is represented by the structural designation [(2R,2aS,4aS,7R,7aS,7bR)-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] [1].

The benzoate ester moiety comprises a 3-chloro-4,6-dihydroxy-2-methylbenzoate group that forms an ester linkage with the sesquiterpenoid core [1] [6]. This aromatic component contains multiple functional groups including hydroxyl groups at positions 4 and 6, a chlorine atom at position 3, and a methyl group at position 2 of the benzoic acid derivative [6] [7]. The ester bond formation occurs between the carboxyl group of the benzoate moiety and a hydroxyl group on the protoilludane core [8].

| Structural Component | Molecular Features | Functional Significance |

|---|---|---|

| Protoilludane Core | Cyclobuta[e]indene framework | Provides structural rigidity and biological activity |

| Benzoate Ester | 3-chloro-4,6-dihydroxy-2-methylbenzoate | Contributes to antimicrobial properties |

| Ester Linkage | C-O bond between core and aromatic moiety | Essential for compound stability and activity |

Stereochemical Complexity: Key Chiral Centers and Configurations

Melleolide M exhibits significant stereochemical complexity with multiple chiral centers distributed throughout its molecular structure [6] [1]. The compound contains six defined stereocenters with specific configurations designated as (2R,2aS,4aS,7R,7aS,7bR) [1]. These chiral centers are located within the protoilludane core and contribute to the three-dimensional architecture that is crucial for biological activity [6].

The stereochemical configuration at position 2 is designated as R, while the stereocenter at position 2a adopts the S configuration [1]. The chiral center at position 4a maintains an S configuration, and the stereocenter at position 7 exhibits an R configuration [1]. The remaining stereocenters at positions 7a and 7b are configured as S and R respectively [1]. This specific stereochemical arrangement results from the biosynthetic pathway involving cyclization of farnesyl diphosphate and subsequent enzymatic modifications [4] [9].

The absolute configuration of Melleolide M and related compounds has been determined through X-ray crystallographic analysis of derivatized forms [6]. The stereochemical complexity arises from the cyclization pattern of the protoilludane skeleton, which creates multiple ring junctions and quaternary carbon centers [10]. The configuration of these chiral centers influences the compound's conformational preferences and molecular recognition properties [10].

| Chiral Center | Configuration | Ring System | Structural Importance |

|---|---|---|---|

| C-2 | R | Cyclobutane | Ester attachment site |

| C-2a | S | Ring junction | Structural integrity |

| C-4a | S | Ring junction | Framework stability |

| C-7 | R | Cyclopentane | Hydroxyl orientation |

| C-7a | S | Ring junction | Ring fusion geometry |

| C-7b | R | Ring junction | Quaternary center |

Functional Group Diversity: Hydroxyl, Chlorine, and Ester Linkages

The molecular structure of Melleolide M incorporates a diverse array of functional groups that contribute to its chemical properties and biological activities [6] [11]. The compound features multiple hydroxyl groups strategically positioned throughout the molecule, a chlorine substituent on the aromatic ring, and a critical ester linkage connecting the two major structural domains [6] [7].

Hydroxyl groups in Melleolide M are present at positions 2a and 7 of the protoilludane core, providing sites for hydrogen bonding and contributing to the compound's solubility characteristics [6]. Additionally, a hydroxymethyl group is located at position 3 of the cyclobutane ring [6]. The aromatic portion contains hydroxyl groups at positions 4 and 6 of the benzoate moiety, which participate in intramolecular hydrogen bonding and influence the compound's electronic properties [6] [11].

The chlorine atom at position 3 of the benzoate ring represents a critical structural feature that distinguishes Melleolide M from non-halogenated melleolides [11]. This halogen substitution is introduced through the action of flavin-dependent halogenases, specifically ArmH1 through ArmH5, which catalyze the regioselective chlorination of the aromatic precursor [11]. The presence of chlorine enhances the compound's antimicrobial activity and modifies its electronic distribution [11] [12].

The ester linkage between the protoilludane core and the benzoate moiety represents the primary covalent connection between these structural domains [8]. This ester bond is formed through the polyketide synthase ArmB, which catalyzes the transesterification reaction between orsellinic acid derivatives and protoilludane alcohols [8]. The ester functionality is essential for maintaining the compound's structural integrity and biological activity [13].

| Functional Group | Position | Quantity | Chemical Role |

|---|---|---|---|

| Hydroxyl (-OH) | 2a, 7, 4', 6' | 4 | Hydrogen bonding, solubility |

| Hydroxymethyl (-CH2OH) | 3 | 1 | Polarity, hydrogen bonding |

| Chlorine (-Cl) | 3' | 1 | Electronic effects, bioactivity |

| Ester (-COO-) | Core-aromatic junction | 1 | Structural connection |

| Methyl (-CH3) | 6, 6, 7b, 2' | 4 | Hydrophobic interactions |

Spectroscopic and Analytical Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray)

The structural elucidation of Melleolide M has been accomplished through comprehensive spectroscopic and analytical techniques, providing detailed insights into its molecular architecture and chemical properties [6] [14]. Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and X-ray crystallographic methods have been employed to confirm the structure and stereochemistry of this complex natural product [6] [10].

Nuclear Magnetic Resonance analysis of Melleolide M reveals characteristic spectroscopic signatures for both the protoilludane core and the benzoate ester moiety [6]. The 1H Nuclear Magnetic Resonance spectrum displays signals for three aliphatic methyl groups at δ 1.00, 1.03, and 1.33 parts per million, an aromatic methyl group at δ 2.43 parts per million, and an oxygenated methine proton at δ 5.64 parts per million [6]. The 13C Nuclear Magnetic Resonance spectrum shows twelve sp3 carbons and ten sp2 carbons, consistent with the expected molecular framework [6]. The compound exhibits a characteristic hydroxymethyl signal at δ 4.00 and 4.29 parts per million in the 1H spectrum, distinguishing it from aldehyde-containing analogs [6].

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns for Melleolide M [14]. High-resolution electrospray ionization mass spectrometry yields a molecular ion peak at m/z 453.1686 [M+H]+ (calculated for C23H30ClO7: 453.1680), confirming the molecular formula [6]. The mass spectrum displays characteristic isotope patterns for chlorine-containing compounds, with peaks separated by two mass units reflecting the natural abundance of 35Cl and 37Cl isotopes [11]. Predicted liquid chromatography-tandem mass spectrometry fragmentation patterns show typical loss of functional groups and ring opening processes [14].

X-ray crystallographic studies of Melleolide M derivatives have provided crucial stereochemical information and conformational details [6] [10]. The crystal structure reveals the three-dimensional arrangement of the protoilludane skeleton and confirms the absolute configuration of all chiral centers [6]. The crystallographic data show specific ring conformations, including a slightly twisted envelope conformation for the cyclohexane ring and specific puckering patterns for the cyclobutane and cyclopentane rings [10]. Intramolecular hydrogen bonding patterns observed in the solid state contribute to the compound's stability and conformational preferences [10].

| Analytical Method | Key Parameters | Characteristic Values | Structural Information |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Chemical shifts (δ ppm) | 1.00-5.64 | Proton environments, multiplicities |

| 13C Nuclear Magnetic Resonance | Carbon signals | 12 sp3, 10 sp2 | Carbon framework, hybridization |

| High-resolution Mass Spectrometry | Molecular ion [M+H]+ | 453.1686 m/z | Molecular weight confirmation |

| X-ray Crystallography | Bond lengths, angles | Standard values | Absolute configuration, conformation |

Melleolide M belongs to a diverse family of bioactive sesquiterpenoid aromatic esters produced by fungi of the genus Armillaria [1] [2]. These compounds feature a characteristic protoilludane skeleton esterified to an orsellinic acid derivative, resulting from complex biosynthetic processes involving multiple enzymatic transformations [3] [4]. The biosynthesis of Melleolide M and related compounds represents one of the most intricate examples of fungal secondary metabolite production, involving the coordination of terpene synthesis, polyketide formation, and subsequent modifications through hydroxylation, chlorination, and esterification reactions [5] [6].

Protoilludene Synthesis: Farnesyl Diphosphate Cyclization

The biosynthetic pathway of Melleolide M initiates with the cyclization of farnesyl diphosphate to form the protoilludene core structure. This fundamental transformation is catalyzed by Delta6-protoilludene synthase (EC 4.2.3.135), a sesquiterpene cyclase that has been extensively characterized from Armillaria gallica [7] [8]. The enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to Δ6-protoilludene through a complex cyclization mechanism involving carbocation intermediates [9].

Data Table 1: Protoilludene Synthesis Enzymatic Parameters

| Enzyme | Source Organism | EC Number | Substrate | Product | Reaction Type | Cofactor Requirements | Molecular Weight (kDa) |

|---|---|---|---|---|---|---|---|

| Δ6-Protoilludene Synthase | Armillaria gallica | 4.2.3.135 | (2E,6E)-farnesyl diphosphate | Δ6-protoilludene + diphosphate | Cyclization/diphosphate elimination | Mg2+ | ~65 |

| Protoilludene Synthase (A. gallica) | Armillaria gallica | 4.2.3.135 | Farnesyl diphosphate | 6-protoilludene | Cyclization | Mg2+ | ~65 |

| PRO1 (general) | Armillaria species | 4.2.3.135 | Farnesyl diphosphate | Δ6-protoilludene | Cyclization | Mg2+ | ~65 |

The protoilludene synthase exhibits strict regioselectivity, producing exclusively Δ6-protoilludene rather than the Δ7-protoilludene found in mature melleolides [7]. This observation indicates that subsequent enzymatic steps are required to achieve the double bond isomerization necessary for melleolide formation. Biochemical characterization has demonstrated that the enzyme requires magnesium ions for optimal activity and functions through a class I terpene cyclase mechanism involving initial ionization of the diphosphate leaving group [10] [11].

The enzyme has been successfully expressed in Escherichia coli systems, enabling detailed mechanistic studies [7]. Gas chromatography-mass spectrometry analysis confirmed that the enzyme produces 6-protoilludene as its exclusive product, with characteristic fragmentation patterns showing molecular ions at m/z 204 and diagnostic fragments at m/z 175, 119, and 105 [7]. The genomic organization reveals that the protoilludene synthase gene contains eight introns and exists as a single copy gene in the A. gallica genome [10].

Oxygenation Reactions: Cytochrome P450-Mediated Hydroxylation

Following protoilludene formation, the biosynthetic pathway proceeds through a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Recent studies have identified multiple cytochrome P450 enzymes involved in the stepwise hydroxylation of the Δ6-protoilludene framework [3] [12]. These oxygenation reactions are critical for generating the hydroxylated protoilludanol intermediates that serve as substrates for subsequent esterification with orsellinic acid derivatives [13].

Data Table 2: Cytochrome P450 Hydroxylation Enzymes

| Enzyme | Function | Substrate | Product | Cofactor | Electron Donor | Reaction Mechanism |

|---|---|---|---|---|---|---|

| CYP (Mld1) | Stepwise hydroxylation | Δ6-protoilludene | Mono-hydroxylated protoilludene | NADPH, FAD/FMN | Cytochrome P450 reductase | Ferryl oxygen insertion |

| CYP (Mld2) | C5 hydroxylation | Mono-hydroxylated product | Di-hydroxylated protoilludene | NADPH, FAD/FMN | Cytochrome P450 reductase | Ferryl oxygen insertion |

| CYP (Mld3) | Further hydroxylation | Di-hydroxylated product | Tri-hydroxylated protoilludene | NADPH, FAD/FMN | Cytochrome P450 reductase | Ferryl oxygen insertion |

| CYP (Mld4) | Terminal hydroxylation | Tri-hydroxylated product | Poly-hydroxylated protoilludene | NADPH, FAD/FMN | Cytochrome P450 reductase | Ferryl oxygen insertion |

The cytochrome P450-mediated hydroxylations follow the canonical mechanism involving formation of a ferryl oxygen species (Compound I) that abstracts hydrogen atoms from unactivated carbon-hydrogen bonds [14]. The hydroxylation pattern typically favors positions that result in thermodynamically stable products, with preference for tertiary and benzylic positions due to their lower bond dissociation energies [14]. In the context of melleolide biosynthesis, these hydroxylations occur at specific positions on the protoilludene skeleton to generate the hydroxylated alcohols necessary for esterification [15].

A stereochemical inversion process at the C5 position has been identified as a crucial step in the biosynthetic pathway, catalyzed by short-chain dehydrogenase/reductase family proteins [3] [12]. This transformation is essential for generating the correct stereochemistry observed in natural melleolides and represents a unique example of stereocontrol in fungal terpenoid biosynthesis.

Chlorination Mechanisms: Flavin-Dependent Halogenases (ArmH1–ArmH5)

The chlorination of melleolides represents one of the most remarkable features of their biosynthesis, involving a fivefold parallelized process secured by five distinct flavin-dependent halogenases designated ArmH1 through ArmH5 [16]. This unprecedented redundancy in halogenase genes ensures efficient chlorination of the orsellinic acid moiety, specifically at the C-6' position [16].

Data Table 3: Flavin-Dependent Halogenases (ArmH1-ArmH5)

| Enzyme | Substrate | Product | Cofactor | Halogen Donor | Active Site Motif | Key Lysine Residue | Activity Level |

|---|---|---|---|---|---|---|---|

| ArmH1 | Melleolide F | 6'-chloromelleolide F | FAD, NADH | NaCl | GW(A/V)W(F/L)I | K76 | Moderate |

| ArmH2 | Melleolide F | 6'-chloromelleolide F | FAD, NADH | NaCl | GW(A/V)W(F/L)I | K76 | Moderate |

| ArmH3 | Melleolide F | 6'-chloromelleolide F | FAD, NADH | NaCl | GW(A/V)W(F/L)I | K76 | Moderate |

| ArmH4 | Melleolide F | 6'-chloromelleolide F | FAD, NADH | NaCl | GW(A/V)W(F/L)I | K76 | High |

| ArmH5 | Melleolide F | 6'-chloromelleolide F | FAD, NADH | NaCl | GW(A/V)W(F/L)I | K77 | Moderate |

The flavin-dependent halogenases operate through a sophisticated mechanism involving the generation of hypochlorous acid (HOCl) as the active halogenating species [17] [18]. The catalytic cycle begins with the reduction of flavin adenine dinucleotide (FAD) to FADH2 by NADH, followed by reaction with molecular oxygen and chloride ions to produce HOCl [19] [20]. This highly reactive species is then channeled through a tunnel within the enzyme to reach the substrate binding site, where it effects electrophilic aromatic substitution [17].

All five ArmH enzymes share the characteristic signature motif GW(A/V)W(F/L)I, which forms a tunnel for directing HOCl from the flavin cofactor to the substrate binding site [16]. The active site lysine residue (K76 in ArmH1-4, K77 in ArmH5) plays a crucial role in directing the chlorination reaction, either through direct interaction with HOCl to form a chloramine intermediate or through hydrogen bonding that positions HOCl for substrate attack [17] [20].

In vitro characterization has demonstrated that ArmH4 exhibits the highest activity among the five halogenases, with all enzymes capable of accepting melleolide F as substrate to produce 6'-chloromelleolide F [16]. Interestingly, ArmH4 also demonstrates bromination activity when potassium bromide is substituted for sodium chloride, indicating flexibility in halogen incorporation [16]. The enzymes function on free substrates rather than carrier protein-tethered intermediates, distinguishing them from many other characterized halogenases [16].

Polyketide-Sesquiterpene Hybridization: Acyltransferase Activity

The final critical step in melleolide biosynthesis involves the coupling of the hydroxylated protoilludanol derivatives with orsellinic acid or its derivatives. This transformation is mediated by the polyketide synthase ArmB (also designated Mld15), which exhibits remarkable cross-coupling activity that enables the formation of ester bonds between polyketide and terpenoid moieties [21] [22].

Data Table 4: Polyketide-Sesquiterpene Hybridization Enzymes

| Enzyme | Function | Domain Organization | Substrate | Product | Mechanism | Cofactor | Activity Type |

|---|---|---|---|---|---|---|---|

| ArmB (Mld15) | Orsellinic acid synthesis | KS-AT-DH-MT-KR-ACP-TE | Acetyl-CoA, Malonyl-CoA | Orsellinic acid | Iterative condensation | CoA-SH | Synthase |

| ArmB polyketide synthase | Polyketide chain assembly | Multi-domain PKS | Polyketide intermediates | Polyketide chain | Chain elongation | CoA-SH, NADPH | Synthase |

| PKS thioesterase domain | Cross-coupling/esterification | Thioesterase | Orsellinic acid + protoilludanol | Melleolide esters | Acyltransferase activity | CoA-SH | Transferase |

ArmB functions as an iterative type I polyketide synthase responsible for orsellinic acid biosynthesis [22] [23]. The enzyme contains the standard polyketide synthase domain architecture including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), acyl carrier protein (ACP), and thioesterase (TE) domains [24]. However, the terminal thioesterase domain exhibits unusual cross-coupling activity that enables it to catalyze esterification reactions between orsellinic acid and various protoilludanol alcohols [21].

This cross-coupling mechanism represents a novel strategy for generating structural diversity in fungal natural products. Rather than simply hydrolyzing the thioester bond to release orsellinic acid, the thioesterase domain can accept external nucleophiles such as protoilludanol derivatives and catalyze transesterification reactions [22]. This process has been reconstituted in vitro using purified ArmB and tricyclic sesquiterpene alcohols, confirming the enzyme's ability to generate melleolide-type compounds [22].

The phylogenetic analysis of thioesterase domains from basidiomycetes and ascomycetes suggests that the fungal nonreducing polyketide synthase family evolved from an ancestral orsellinic acid synthase and gained versatility by adopting Claisen-like cyclase or transferase activity [22] [23]. This evolutionary adaptation has enabled the generation of the remarkable structural diversity observed in melleolides and related compounds.